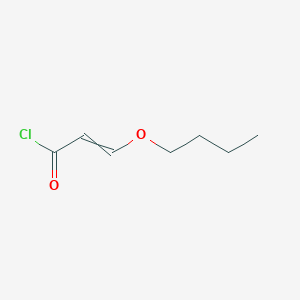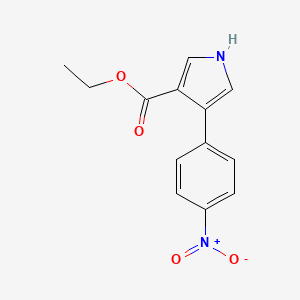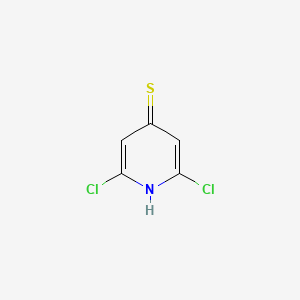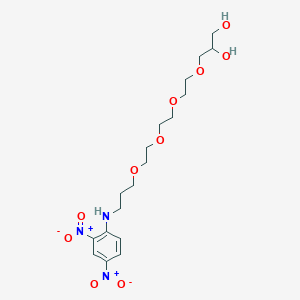
1,1-环丙烷二乙醇
描述
1,1-Cyclopropanediethanol is a chemical compound with the molecular formula C7H14O2 . It consists of 14 Hydrogen atoms, 7 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
1,1-Cyclopropanediethanol contains a total of 23 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 2 hydroxyl groups, and 2 primary alcohols . The molecular structure of 1,1-Cyclopropanediethanol can be analyzed using various computational methods, such as molecular mechanics calculations and density functional theory (DFT) calculations .
Chemical Reactions Analysis
Cyclopropane structures, including 1,1-cyclopropanedicarboxylate compounds, have been the subject of numerous investigations due to their unique reactivity . Their reactivity can be compared with that of an α,β-unsaturated carbonyl, which undergoes a conjugate addition reaction and, depending on the nature of the nucleophile, can lead to a cycloaddition reaction .
科学研究应用
Medicine
1,1-Cyclopropanediethanol: has potential applications in the medical field, particularly in the synthesis of pharmaceuticals. Its structure can be utilized to create compounds with significant biological activity. For instance, cyclopropane derivatives are known for their antibacterial properties and are used in the production of antibiotics .
Agriculture
In agriculture, 1,1-Cyclopropanediethanol could be used to synthesize plant growth regulators or pesticides. The cyclopropane ring is a common motif in natural products, some of which have growth-stimulating or pesticidal effects .
Materials Science
This compound can serve as a building block in materials science for the synthesis of polymers or coatings with unique properties. The cyclopropane ring can impart rigidity and resistance to chemical degradation .
Environmental Science
1,1-Cyclopropanediethanol: may be involved in the synthesis of chemicals used in environmental remediation processes, such as the treatment of pollutants or the development of green catalysts .
Energy Production
In the context of energy production, 1,1-Cyclopropanediethanol could be a precursor in the synthesis of fuels or additives that improve fuel efficiency. Its derivatives might be used in processes like hydrogenation to create more efficient energy sources .
Food Industry
While not directly used in food, 1,1-Cyclopropanediethanol could be a precursor in the synthesis of flavorings or preservatives. Its derivatives might help in enhancing the shelf-life and taste of food products .
Cosmetics
In the cosmetics industry, 1,1-Cyclopropanediethanol might be used to create emulsifiers or other additives that improve the texture and stability of cosmetic products .
Chemical Synthesis
Lastly, 1,1-Cyclopropanediethanol is valuable in chemical synthesis, serving as a versatile intermediate for constructing complex organic molecules. Its unique reactivity due to the strained cyclopropane ring makes it a useful compound in synthetic organic chemistry .
属性
IUPAC Name |
2-[1-(2-hydroxyethyl)cyclopropyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-7(1-2-7)4-6-9/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQCNKZNMTORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704677 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclopropanediethanol | |
CAS RN |
80438-88-6 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-cyclopropanediethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1505283.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide](/img/structure/B1505284.png)



![3-(Imidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1505290.png)
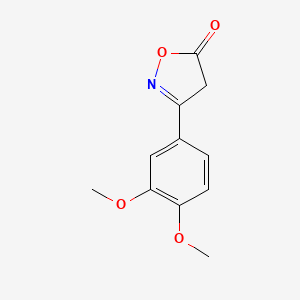
![[1,1'-Biphenyl]-3,4-diamine, dihydrochloride](/img/structure/B1505294.png)
